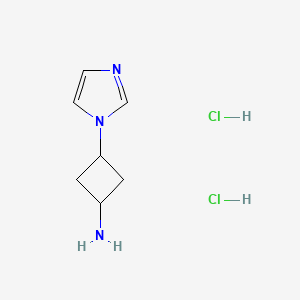

3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

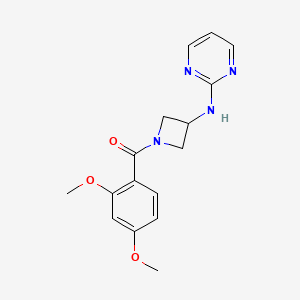

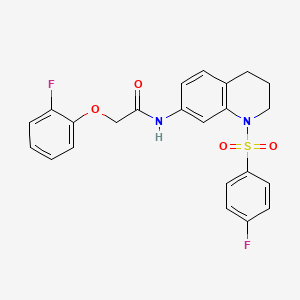

“3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride” is a compound with the CAS Number: 2287270-86-2 . It has a molecular weight of 210.11 and is a powder in its physical form . The compound belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H . This indicates the presence of a cyclobutan-1-amine group attached to an imidazole ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the retrieved papers, imidazoles in general are known to be involved in a diverse range of applications . This includes traditional applications in pharmaceuticals and agrochemicals, to emerging research into dyes for solar cells and other optical applications .Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 210.11 . It is stored at room temperature .科学的研究の応用

Corrosion Inhibition

Imidazoline derivatives, including compounds structurally similar to 3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride, are widely recognized for their corrosion inhibition properties. These compounds effectively prevent corrosion on metal surfaces, primarily in the petroleum industry, due to their unique molecular structure. The presence of a heterocyclic ring and a long hydrocarbon chain allows these molecules to form a protective hydrophobic film on metal surfaces. This characteristic makes them an attractive choice for enhancing corrosion resistance in various industrial applications (Sriplai & Sombatmankhong, 2023).

Immune Response Modification

Compounds related to this compound, such as imiquimod and its analogues, demonstrate significant immune response modification abilities. These compounds activate the immune system by inducing cytokine production, leading to antiviral, antiproliferative, and antitumor activities. This mechanism underlies their application in treating various skin disorders and neoplasms, marking them as potent agents for topical treatments (Syed, 2001).

Catalysis in Organic Synthesis

The application of this compound-related compounds extends to catalysis in organic synthesis, particularly in C-N bond-forming cross-coupling reactions. These reactions are crucial for creating complex organic molecules, pharmaceuticals, and agrochemicals. The versatility and effectiveness of these compounds in catalysis highlight their importance in advancing synthetic chemistry and developing new materials (Kantam et al., 2013).

Antimicrobial Activities

Imidazole, the core structure in this compound, exhibits significant antimicrobial properties. It serves as a raw material in manufacturing antifungal and bactericidal drugs, showcasing its effectiveness against a variety of microbial organisms. The potential of imidazole derivatives in combating microbial resistance underlines their importance in pharmaceutical applications and the need for developing new derivatives to address emerging microbial strains (American Journal of IT and Applied Sciences Research, 2022).

Safety and Hazards

将来の方向性

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on developing new synthesis methods for imidazoles, including “3-Imidazol-1-ylcyclobutan-1-amine;dihydrochloride”.

特性

IUPAC Name |

3-imidazol-1-ylcyclobutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-6-3-7(4-6)10-2-1-9-5-10;;/h1-2,5-7H,3-4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLANYXJBGIPMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N2C=CN=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one](/img/structure/B2701507.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2701510.png)

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2701514.png)